molecular formula C14H11F2NO2 B2872706 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid CAS No. 2248370-24-1

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid

Cat. No. B2872706
CAS RN: 2248370-24-1
M. Wt: 263.244
InChI Key: OFPGMYDBTYKYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in 1969, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that are involved in inflammation and pain. By inhibiting COX activity, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce oxidative stress and to improve endothelial function, which may contribute to its cardiovascular protective effects.

Advantages and Limitations for Lab Experiments

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and has a high purity. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid also has some limitations. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for research on 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to reduce the production of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its potential as a cancer therapy. Finally, research on the pharmacokinetics and pharmacodynamics of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid involves the reaction of 2,6-difluorobenzaldehyde with methyl pyridine-2-carboxylate in the presence of a base, followed by acid hydrolysis to yield the final product. This method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

3-[5-(difluoromethyl)-6-methylpyridin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-8-11(13(15)16)5-6-12(17-8)9-3-2-4-10(7-9)14(18)19/h2-7,13H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPGMYDBTYKYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.